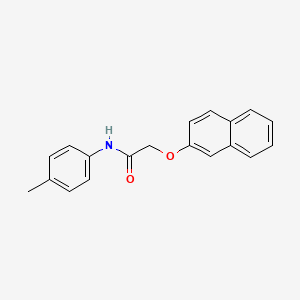

N-(4-methylphenyl)-2-(2-naphthyloxy)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds involves multiple steps including reactions with aromatic amines and various chemical treatments. For instance, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide reacts with aromatic amines to yield specific compounds (Agarwal & Mital, 1976).

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques like NMR, IR, and MS. For example, N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives were characterized to confirm their structure (Yang Jing, 2010).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, forming different products depending on the reactants. For instance, N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide showed specific reactions and interactions (Gouda et al., 2022).

Physical Properties Analysis

The physical properties of such compounds are often determined through crystallography and other techniques. The structure and physical characteristics can vary significantly based on the molecular composition and arrangement (Gowda et al., 2007).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by the molecular structure. Studies using techniques like Density Functional Theory (DFT) help in understanding these properties (Arjunan et al., 2009).

Applications De Recherche Scientifique

Antioxidant and Free Radical Scavenging Activity

N-(4-methylphenyl)-2-(2-naphthyloxy)acetamide and its derivatives exhibit significant antioxidant properties, engaging in the scavenging of free radicals. A study by Boudebbous et al. (2021) on a similar compound, N-((4-Bromophenyl)(2-hydroxynaphthalen-1-yl)methyl)acetamide, demonstrated potent free radical scavenging capabilities comparable to commercial antioxidants. This research highlights the compound's effectiveness in trapping free radicals through hydrogen atom transfer and electron transfer mechanisms, suggesting potential applications in mitigating oxidative stress-related damages (Boudebbous et al., 2021).

Structural and Molecular Interaction Studies

The structural elucidation and interaction studies of compounds like N-(4-methylphenyl)-2-(2-naphthyloxy)acetamide have been pivotal in understanding molecular behaviors. Gouda et al. (2022) investigated N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide, focusing on its crystal structure, noncovalent interactions, and the energetics of its molecular framework. This research provides insight into the stabilization mechanisms of such compounds and their potential applications in material science and molecular design (Gouda et al., 2022).

Environmental and Water Quality Research

The reactivity and detection of carbonyl compounds, including derivatives of N-(4-methylphenyl)-2-(2-naphthyloxy)acetamide, have significant implications for environmental monitoring and water quality assessment. Houdier et al. (2000) introduced a new fluorescent probe for the sensitive detection of aldehydes and ketones in water samples. This method, based on the derivatization with 2-aminooxy-N-[3-(5-dimethylamino-naphtalene-1-sulfonylamino)-propyl]-acetamide, underscores the importance of such compounds in tracking environmental pollutants and ensuring water safety (Houdier et al., 2000).

Toxicological Studies

Research into the toxicological profiles and mechanisms of action for compounds structurally related to N-(4-methylphenyl)-2-(2-naphthyloxy)acetamide provides critical insights into their safe handling and environmental impact. Streeter et al. (1986) focused on the reactive metabolite formation and protein molecule cross-linking by acetaminophen, a compound with structural similarities, highlighting the potential toxicological risks associated with such chemicals. These studies are essential for understanding the environmental and biological safety of these compounds (Streeter et al., 1986).

Propriétés

IUPAC Name |

N-(4-methylphenyl)-2-naphthalen-2-yloxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2/c1-14-6-9-17(10-7-14)20-19(21)13-22-18-11-8-15-4-2-3-5-16(15)12-18/h2-12H,13H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPGPTZIOPLORJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)COC2=CC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methylphenyl)-2-(2-naphthyloxy)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-dichloro-N-[4-(cyanomethyl)phenyl]benzamide](/img/structure/B5571664.png)

![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carboxamide](/img/structure/B5571676.png)

![N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B5571694.png)

![4-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5571720.png)

![2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5571733.png)

![3-methyl-6-{4-[(2-methyl-1-piperidinyl)carbonyl]phenoxy}pyridazine](/img/structure/B5571741.png)

![N-{4-[acetyl(methyl)amino]phenyl}-2-ethoxybenzamide](/img/structure/B5571749.png)

![N~1~-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1H-tetrazole-1,5-diamine](/img/structure/B5571754.png)

![N-(4-fluorophenyl)-2-[(3-fluorophenyl)amino]nicotinamide](/img/structure/B5571762.png)

![N-(3,5-dimethylphenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5571775.png)